1-(3-Chloro-2-propoxyphenyl)-ethylamine
Overview
Description
Scientific Research Applications
Molecular Electronics
A molecule containing a redox center similar to 1-(3-Chloro-2-propoxyphenyl)-ethylamine was utilized in an electronic device demonstrating negative differential resistance and significant on-off peak-to-valley ratios. This highlights the compound's potential application in molecular electronics, where its properties could be leveraged for high-performance electronic switches or memory devices (Jia Chen et al., 1999).
Sigma Receptor Binding
Research on derivatives of a similar structure has uncovered a novel class of sigma ligands with subnanomolar affinity, indicating these compounds' relevance in exploring the functional roles of sigma receptors. This could further aid in the development of novel therapeutic agents targeting the sigma receptor for various medical conditions (B. de Costa et al., 1992).
Chiral Auxiliary in Synthesis
Compounds related to this compound have been found effective as chiral auxiliaries in the diastereoselective alkylation of aldimines. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry for their improved efficacy and reduced side effects (Takehiro Kohara et al., 1999).
Antiulcer Activities
The acyl derivatives of related compounds have shown significant effectiveness in preventing stress-induced gastric ulceration in rats. This suggests potential applications in developing new therapeutic agents for treating peptic ulcer disease (T. Hosokami et al., 1992).
Sigma-2 Receptor Selectivity
Polyamines based on similar structures have been evaluated for their binding characteristics at sigma-1 and sigma-2 receptor subtypes, showing considerable structural variation while retaining nanomolar affinity. This supports their use in distinguishing pharmacologically distinct entities and designing sigma-2 subtype selective ligands (B. de Costa et al., 1994).
Future Directions
Properties
IUPAC Name |
1-(3-chloro-2-propoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8(2)13)5-4-6-10(11)12/h4-6,8H,3,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYWWBRWSLKTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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